molecular formula C10H17N3O11P2 B12677785 2'-O-Methylcytidine-5'-diphosphate CAS No. 28714-98-9

2'-O-Methylcytidine-5'-diphosphate

Cat. No.: B12677785
CAS No.: 28714-98-9
M. Wt: 417.20 g/mol
InChI Key: ISSFCGLAQQYMBB-ZOQUXTDFSA-N
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Description

2’-O-Methylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification can influence the compound’s biochemical properties and its interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methylcytidine-5’-diphosphate typically involves the methylation of cytidine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .

Industrial Production Methods

Industrial production of 2’-O-Methylcytidine-5’-diphosphate may involve large-scale synthesis using automated synthesizers. These machines can perform the methylation and phosphorylation steps efficiently, ensuring high yield and purity. The process is typically followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methylcytidine-5’-diphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2’-O-Methylcytidine-5’-triphosphate, while reduction can yield various reduced derivatives .

Scientific Research Applications

2’-O-Methylcytidine-5’-diphosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methylcytidine-5’-diphosphate involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methyl group at the 2’ position can affect the RNA’s stability, folding, and interactions with proteins and other molecules. This modification can alter the RNA’s biological activity and its role in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methylcytidine-5’-diphosphate is unique due to its specific methylation at the 2’ position and the presence of two phosphate groups. This combination of modifications can significantly influence its biochemical properties and its interactions with other molecules, making it a valuable tool in various research applications .

Properties

CAS No.

28714-98-9

Molecular Formula

C10H17N3O11P2

Molecular Weight

417.20 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N3O11P2/c1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1

InChI Key

ISSFCGLAQQYMBB-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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